molecular formula C12H14BrN5O5 B15215088 4-Amino-6-bromo-7-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide CAS No. 20201-56-3

4-Amino-6-bromo-7-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B15215088
CAS No.: 20201-56-3
M. Wt: 388.17 g/mol
InChI Key: DMXIHKQKBYZIHM-UHFFFAOYSA-N
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Description

4-Amino-6-bromo-7-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a bromine atom, an amino group, and a tetrahydrofuran ring with multiple hydroxyl groups. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-bromo-7-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps. One common approach is the condensation of a brominated pyrrolopyrimidine precursor with a tetrahydrofuran derivative. The reaction conditions often require the use of a strong base, such as sodium hydride, and a polar aprotic solvent, like dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts, such as palladium or platinum, may also be employed to accelerate the reaction rates and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-bromo-7-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form carbonyl compounds.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the bromine atom can produce the corresponding hydrocarbon.

Scientific Research Applications

4-Amino-6-bromo-7-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-Amino-6-bromo-7-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(3-hydroxyphenyl)-6a,10a-dihydro-5H-chromeno[4,3-d]pyrimidin-5-one: This compound shares a similar pyrrolopyrimidine core but differs in the substituents attached to the ring.

    6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives: These compounds have a similar indole structure and exhibit comparable biological activities.

Uniqueness

The uniqueness of 4-Amino-6-bromo-7-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a tetrahydrofuran ring with multiple hydroxyl groups makes it a versatile compound for various applications.

Properties

CAS No.

20201-56-3

Molecular Formula

C12H14BrN5O5

Molecular Weight

388.17 g/mol

IUPAC Name

4-amino-6-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C12H14BrN5O5/c13-8-4(10(15)22)5-9(14)16-2-17-11(5)18(8)12-7(21)6(20)3(1-19)23-12/h2-3,6-7,12,19-21H,1H2,(H2,15,22)(H2,14,16,17)

InChI Key

DMXIHKQKBYZIHM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)C(=O)N)N

Origin of Product

United States

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